molecular formula C17H20N4O2 B8109821 1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B8109821
M. Wt: 312.37 g/mol
InChI Key: JMGGZTBMFDEGQC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a cyclopropylmethyl group and a pyrimidinyl-pyrrolidinyl moiety

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the cyclopropylmethyl group and the pyrimidinyl-pyrrolidinyl moiety. Common reagents used in these reactions include cyclopropylmethyl halides, pyrrolidine, and pyrimidine derivatives. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace leaving groups like halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to a biological response. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can be compared with similar compounds, such as:

    Pyrrole derivatives: Compounds with similar pyrrole rings but different substituents, which may have varying biological activities and chemical properties.

    Pyrimidine derivatives: Compounds with pyrimidine rings substituted with different functional groups, which can affect their reactivity and applications.

    Cyclopropylmethyl compounds: Compounds with cyclopropylmethyl groups attached to different core structures, which can influence their stability and reactivity.

The uniqueness of this compound lies in its combination of these structural elements, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(23)15-7-13(11-21(15)10-12-3-4-12)14-8-18-17(19-9-14)20-5-1-2-6-20/h7-9,11-12H,1-6,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGGZTBMFDEGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)C3=CN(C(=C3)C(=O)O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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